REACTION_CXSMILES
|
[CH3:1][C:2]1[N:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.C[O:10][CH:11](O)[C:12]([F:15])([F:14])[F:13].C(=O)([O-])[O-].[K+].[K+]>>[CH3:1][C:2]1[N:7]=[C:6]([CH:11]([OH:10])[C:12]([F:15])([F:14])[F:13])[C:5]([OH:8])=[CH:4][CH:3]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
CC1=CC=C(C=N1)O
|
Name
|
|
Quantity
|
715 mg
|
Type
|
reactant
|
Smiles
|
COC(C(F)(F)F)O
|
Name
|
|
Quantity
|
69 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
180 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between ethyl acetate and water
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organics were dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel chromatography
|
Type
|
CUSTOM
|
Details
|
ethyl acetate and recrystallized from ethyl acetate and hexane
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C(C(=N1)C(C(F)(F)F)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 627 mg | |
YIELD: CALCULATEDPERCENTYIELD | 66.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |